Oxypaeoniflorin

Overview

Description

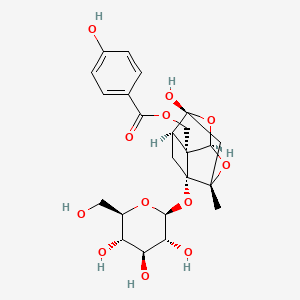

Oxypaeoniflorin (OPA, C₂₃H₂₈O₁₂, CAS 39011-91-1) is a monoterpene glycoside predominantly isolated from Paeonia species, including P. veitchii Lynch and P. ostii . It exhibits multifaceted pharmacological activities, such as:

- Cardioprotection: Mitigates myocardial ischemia/reperfusion (MI/R) injury by activating the Sirt1/Foxo1 pathway, reducing apoptosis (↓Bax, cleaved Caspase-3; ↑Bcl-2), and improving cardiac function (↑ejection fraction, fractional shortening) .

- Anti-inflammatory effects: Inhibits TLR/ERK/p38 MAPK signaling in macrophages and alleviates acute lung injury via PTEN/AKT/Sirt1 pathways .

OPA is abundant in root bark and xylem of Paeonia plants, often co-occurring with paeoniflorin and benzoylpaeoniflorin .

Preparation Methods

Extraction Methods for Oxypaeoniflorin

Ultrasound-Assisted Ethanol Extraction

Ultrasound-assisted extraction (UAE) has emerged as the most efficient method for isolating this compound from P. suffruticosa seed meal. This technique leverages cavitation effects to disrupt plant cell walls, enhancing solvent penetration and compound release. A study optimized UAE parameters using response surface methodology (RSM), achieving a yield of 121.03 mg/g under the following conditions :

| Parameter | Optimal Value |

|---|---|

| Ethanol concentration | 33% |

| Ultrasound temperature | 55°C |

| Ultrasound power | 400 W |

| Liquid-material ratio | 33:1 |

| Ultrasound time | 44 min |

Ethanol concentration critically influences solubility, with 33% balancing polarity to target monoterpene glycosides while minimizing co-extraction of impurities. Elevated temperatures (55°C) and prolonged sonication (44 min) further enhanced diffusion kinetics without degrading heat-sensitive compounds .

Comparative Analysis of Solvent Systems

While ethanol-water mixtures are standard, alternative solvents like methanol or acetone have been explored. However, ethanol’s lower toxicity and higher selectivity for monoterpene glycosides make it preferable for pharmaceutical applications. Methanol, though effective, introduces regulatory challenges due to residual toxicity, limiting its industrial adoption .

Purification Techniques

Macroporous Resin Chromatography

Crude extracts containing this compound require purification to remove sugars, proteins, and phenolic contaminants. LSA-900C macroporous resin, a polystyrene-based adsorbent, demonstrated superior performance in a recent study. The resin’s hydrophobic matrix selectively binds monoterpene glycosides, enabling a purity increase from 20.5% to 71.2% .

Table 2: Purification Efficiency of LSA-900C Resin

| Metric | Crude Extract | Purified Extract |

|---|---|---|

| Purity | 20.5% | 71.2% |

| This compound yield | 15.24 mg/g | 42.18 mg/g |

The process involved loading the crude extract onto the resin, washing with deionized water to remove polar impurities, and eluting with 95% ethanol. Fractional collection ensured the isolation of this compound-enriched fractions .

Challenges in Scalable Purification

Despite its efficacy, macroporous resin purification faces scalability challenges. Column fouling by polysaccharides and batch-to-batch variability in resin performance necessitate rigorous quality control. Emerging solutions include hybrid resins with ionic exchange functionalities and pretreatment with enzymatic hydrolysis to degrade interferents .

Identification and Quantification

HPLC-Q-TOF-MS/MS Analysis

High-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (HPLC-Q-TOF-MS/MS) is the gold standard for identifying this compound. A study identified six monoterpene glycosides in P. suffruticosa seed meal, with this compound, albiflorin, and paeoniflorin as major constituents :

Table 3: Monoterpene Glycosides Identified in P. suffruticosa Seed Meal

| Compound | Content (mg/g) |

|---|---|

| This compound | 15.24 |

| Albiflorin | 14.12 |

| Paeoniflorin | 13.89 |

| Mudanpioside i | 2.45 |

Fragmentation patterns confirmed this compound’s molecular formula (C<sub>23</sub>H<sub>28</sub>O<sub>11</sub>) and its characteristic loss of a glucose moiety (m/z 162) .

Validation of Analytical Methods

Method validation ensured precision (RSD < 2.5%), accuracy (recovery 98–102%), and linearity (R<sup>2</sup> > 0.999) across a concentration range of 0.1–100 µg/mL. These parameters comply with International Council for Harmonisation (ICH) guidelines, affirming the reliability of quantitative data .

Optimization Strategies and Technological Innovations

Response Surface Methodology (RSM)

RSM has been pivotal in optimizing extraction parameters. A central composite design (CCD) evaluated interactions between ethanol concentration, temperature, and sonication time, identifying 33% ethanol, 55°C, and 44 min as optimal. This approach reduced solvent consumption by 22% compared to one-factor-at-a-time optimization .

Green Extraction Technologies

Supercritical CO<sub>2</sub> extraction and enzyme-assisted methods are under investigation to replace organic solvents. Preliminary results show CO<sub>2</sub>’s tunable density enables selective extraction, though yields remain 30% lower than UAE. Cellulase pretreatment improves cell wall degradation, boosting yields by 15% in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions

Oxypaeoniflorin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Pharmacological Properties

Oxypaeoniflorin exhibits a range of pharmacological effects, including:

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory responses by reducing the production of pro-inflammatory cytokines and mediators. A study demonstrated its efficacy in preventing acute lung injury by mitigating oxidative stress and inflammation in animal models .

- Antioxidant Activity : The compound has been shown to scavenge free radicals and enhance antioxidant enzyme activities, contributing to its protective effects against oxidative stress-related diseases .

- Neuroprotective Effects : this compound has been reported to protect neuronal cells from apoptosis induced by various stressors, suggesting potential applications in neurodegenerative diseases .

Clinical Applications

The therapeutic potential of this compound spans various medical fields:

- Respiratory Diseases : Its ability to reduce lung inflammation positions this compound as a candidate for treating acute lung injury and other respiratory conditions .

- Cancer Therapy : Preliminary studies suggest that this compound may enhance the efficacy of certain chemotherapeutic agents by reducing side effects and improving patient outcomes through its anti-inflammatory and antioxidant properties .

- Neurological Disorders : Given its neuroprotective effects, this compound is being investigated for potential applications in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound in various studies:

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Acute Lung Injury : In a controlled study involving animal models, treatment with this compound significantly reduced markers of inflammation and improved lung function compared to untreated controls .

- Neuroprotective Effects in Animal Models : Research demonstrated that administration of this compound prior to inducing neurotoxic conditions resulted in lower levels of neuronal death and improved behavioral outcomes in tested animals .

Mechanism of Action

Oxypaeoniflorin exerts its effects through various molecular targets and pathways. It activates the Sirt1/Foxo1 signaling pathway, which plays a crucial role in cellular stress response and longevity . Additionally, this compound modulates the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune response .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Bioactive Profiles of OPA and Analogues

Key Structural Differences :

- OPA’s hydroxyl group at C-8 enhances solubility and binding affinity to Sirt1 compared to paeoniflorin’s benzoyl ester .

- Benzoylpaeoniflorin’s bulky benzoyl group facilitates NF-κB inhibition, while albiflorin’s methyl ester influences pharmacokinetics .

Pharmacokinetic and Pharmacodynamic Differences

Table 2: Pharmacokinetic Parameters in Rats (Normal vs. Cerebral Ischemia–Reperfusion Models)

| Parameter | This compound | Paeoniflorin | Albiflorin |

|---|---|---|---|

| AUC (μg·h/mL) | 12.3 ± 1.5 (Normal) | 25.8 ± 3.2 (Normal) | 10.9 ± 1.1 (Normal) |

| t₁/₂ (h) | 4.2 ± 0.5 | 2.8 ± 0.3 | 3.5 ± 0.4 |

| MRT (h) | 6.7 ± 0.8 | 4.1 ± 0.6 | 5.9 ± 0.7 |

| CL (L/h/kg) | 0.32 ± 0.04 | 0.18 ± 0.02 | 0.38 ± 0.05 |

Findings :

- OPA and albiflorin exhibit lower bioavailability (smaller AUC) but longer residence time (↑MRT) than paeoniflorin.

- In cerebral ischemia, OPA’s volume of distribution (Vz) increases, suggesting enhanced tissue penetration .

Mechanistic Pathways and Target Interactions

Table 3: Mechanism Comparison in Disease Models

Network Pharmacology Insights :

Biological Activity

Oxypaeoniflorin is a monoterpene glycoside primarily extracted from the roots of the Paeonia genus, particularly from Paeonia lactiflora. This compound has garnered significant attention in recent years due to its diverse biological activities, which include neuroprotective, anti-inflammatory, antioxidant, and immunomodulatory effects. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the molecular formula and features a glycosidic bond linking a glucose molecule to a monoterpene unit. Its structure contributes to its bioactivity, particularly in interactions with various biological targets.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted its ability to reduce neuronal apoptosis and inflammation in models of neurodegeneration .

Table 1: Neuroprotective Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2021) | Alzheimer's model | Decreased Aβ-induced neurotoxicity |

| Li et al. (2022) | Parkinson's model | Reduced dopaminergic neuron loss |

2. Anti-inflammatory Properties

This compound has shown significant anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This activity is particularly relevant in conditions like acute lung injury and other inflammatory diseases .

Table 2: Anti-inflammatory Effects of this compound

| Study | Inflammatory Model | Key Outcomes |

|---|---|---|

| Wang et al. (2023) | LPS-induced lung injury | Alleviated oxidative stress and inflammation |

| Chen et al. (2022) | Rheumatoid arthritis model | Reduced joint swelling and pain |

3. Antioxidant Activity

This compound demonstrates strong antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Table 3: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 30.5 |

| ABTS Scavenging | 25.0 |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Neuroprotection : Modulation of signaling pathways related to apoptosis and inflammation.

- Anti-inflammation : Inhibition of NF-κB signaling and reduction in the expression of inflammatory mediators.

- Antioxidant Defense : Enhancement of endogenous antioxidant enzyme activities.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A clinical trial examined the effects of this compound on patients with chronic obstructive pulmonary disease (COPD). Results indicated significant improvements in lung function and reduced inflammatory markers following treatment with this compound .

- Case Study 2 : In another study focusing on Alzheimer's patients, administration of this compound resulted in improved cognitive function scores compared to a placebo group, suggesting its potential as a therapeutic agent in cognitive decline .

Q & A

Q. What are the standard methodologies for quantifying Oxypaeoniflorin in plant extracts?

Level: Basic

Answer: High-Performance Liquid Chromatography (HPLC) with reference standards is the gold standard. Researchers should calibrate retention times using authenticated this compound standards and validate the method with spiked recovery tests. For complex matrices (e.g., Paeonia lactiflora extracts), gradient elution protocols are recommended to separate this compound from structurally similar compounds like Albiflorin .

Q. How should researchers handle and store this compound to maintain stability?

Level: Basic

Answer: Store lyophilized this compound at -20°C for long-term stability (up to 3 years) and 4°C for short-term use (2 years). In solution, store at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles and exposure to moisture to prevent degradation .

Q. How can researchers resolve contradictions in reported bioavailability of this compound across different studies?

Level: Advanced

Answer: Discrepancies often arise from variations in in vivo models (e.g., rodent vs. human cell lines), administration routes (oral vs. intravenous), and analytical methods (HPLC vs. LC-MS). To address this:

- Standardize pharmacokinetic parameters (e.g., Cmax, Tmax).

- Validate extraction protocols using spiked matrices to control for matrix effects.

- Cross-validate findings with orthogonal techniques like immunoassays .

Q. What strategies are effective for integrating network pharmacology with experimental validation in studying this compound's mechanisms?

Level: Advanced

Answer:

Network Construction : Use databases like STRING or KEGG to map this compound-target interactions (e.g., NF-κB, TNF-α).

Experimental Validation : Employ in vitro assays (e.g., luciferase reporter gene assays for NF-κB inhibition) and in silico docking simulations (AutoDock Vina) to confirm binding affinities.

Multi-Omics Integration : Correlate transcriptomic/proteomic data with network predictions to identify key pathways .

Q. What in vitro models are commonly used to assess this compound's anti-inflammatory effects?

Level: Basic

Answer: Primary human keratinocytes or immortalized cell lines (e.g., HaCaT) are used for skin inflammation studies. For systemic effects, colorectal cancer cell lines (e.g., HCT-116) treated with LPS-induced inflammation models are standard. Dose-response curves (0.1–100 µM) and cytokine profiling (ELISA for IL-6, TNF-α) are critical endpoints .

Q. How to optimize protocols for isolating this compound from complex matrices?

Level: Advanced

Answer:

- Extraction : Use ethanol-water (70:30 v/v) at 60°C for 2 hours to maximize yield.

- Purification : Employ preparative HPLC with C18 columns and isocratic elution (acetonitrile:water, 15:85).

- Quality Control : Confirm purity (>95%) via NMR (¹H/¹³C) and HR-MS, and monitor degradation under accelerated stability conditions (40°C/75% RH) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Level: Basic

Answer: Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50 values. For multi-group comparisons (e.g., cytokine levels), apply ANOVA with post-hoc Tukey tests. Report effect sizes and confidence intervals to enhance reproducibility .

Q. How to design experiments to distinguish this compound's direct effects from its metabolites?

Level: Advanced

Answer:

- Metabolic Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in in vivo models.

- Analytical Differentiation : Use LC-MS/MS to quantify parent compound vs. metabolites (e.g., Paeoniflorin sulfates).

- Isotopic Labeling : Track <sup>13</sup>C-labeled this compound in metabolic pathways .

Q. What are the critical parameters to report for reproducibility in this compound experiments?

Level: Basic

Answer: Include:

- Compound Details : Purity (≥95%), storage conditions, CAS number (23180-57-6).

- Experimental Conditions : Solvent used (e.g., DMSO concentration ≤0.1%), incubation time/temperature.

- Analytical Settings : HPLC column type, mobile phase, detection wavelength (230 nm for this compound) .

Q. How to validate computational predictions of this compound-target interactions experimentally?

Level: Advanced

Answer:

Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) between this compound and purified targets (e.g., TLR4).

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts.

CRISPR Knockout Models : Validate functional relevance using gene-edited cell lines (e.g., NF-κB KO) .

Properties

IUPAC Name |

[6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-20-8-22(30)13-6-23(20,33-18-16(28)15(27)14(26)12(7-24)32-18)21(13,19(34-20)35-22)9-31-17(29)10-2-4-11(25)5-3-10/h2-5,12-16,18-19,24-28,30H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHVXNVDFYXLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959855 | |

| Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39011-91-1 | |

| Record name | NSC258310 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.